2-(2-Methyl-2H-indazol-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2H-indazol-6-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The compound’s structure consists of an indazole ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be achieved under catalyst- and solvent-free conditions or using transition metal catalysts such as copper or silver .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize metal-catalyzed reactions to minimize byproducts and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2H-indazol-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-indazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid
Uniqueness
What sets 2-(2-Methyl-2H-indazol-6-yl)acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position and the acetic acid moiety at the 6-position can confer unique properties compared to other indazole derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(2-methylindazol-6-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-3-2-7(5-10(13)14)4-9(8)11-12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
SKGKMALCOKBCJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.